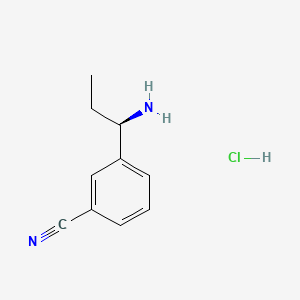

(R)-3-(1-Aminopropyl)benzonitrile hydrochloride

Beschreibung

BenchChem offers high-quality (R)-3-(1-Aminopropyl)benzonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(1-Aminopropyl)benzonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-[(1R)-1-aminopropyl]benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-2-10(12)9-5-3-4-8(6-9)7-11;/h3-6,10H,2,12H2,1H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSNURVDNKGGJE-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC(=C1)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC(=C1)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704263 | |

| Record name | 3-[(1R)-1-Aminopropyl]benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253792-93-6 | |

| Record name | 3-[(1R)-1-Aminopropyl]benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: (R)-3-(1-Aminopropyl)benzonitrile Hydrochloride

Executive Summary

(R)-3-(1-Aminopropyl)benzonitrile hydrochloride is a high-value chiral building block used primarily in the synthesis of calcimimetics, calcilytics, and GPCR-targeted small molecules. As a structural bioisostere to trifluoromethyl-substituted phenethylamines (common in drugs like Cinacalcet), this nitrile-functionalized amine offers unique hydrogen-bonding capabilities and metabolic stability profiles.

This guide details the physicochemical properties, validated synthetic routes, and analytical controls required to utilize this compound in high-stakes drug discovery environments.

Physicochemical Profile

The hydrochloride salt form is preferred for its enhanced crystallinity and stability compared to the hygroscopic free base.

Table 1: Chemical Specifications

| Property | Specification |

| IUPAC Name | 3-[(1R)-1-aminopropyl]benzonitrile hydrochloride |

| Common Name | (R)- |

| CAS Number | 2446211-84-1 (Refers to (S)-enantiomer; (R)-isomer is stereoisomeric analog) |

| Molecular Formula | |

| Molecular Weight | 196.68 g/mol |

| Appearance | White to off-white crystalline solid |

| Chirality | (R)-enantiomer |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

| Melting Point | >180°C (Decomposes) |

| Hygroscopicity | Moderate (Store under inert atmosphere) |

Synthetic Routes & Process Chemistry

For research and scale-up, maintaining high enantiomeric excess (

Route A: Diastereoselective Synthesis (Ellman’s Auxiliary)

This route is the industry standard for generating chiral amines with predictable stereochemistry. It avoids the yield loss associated with classical resolution.

Mechanism:

-

Condensation: 3-Cyanopropiophenone is condensed with (R)-tert-butanesulfinamide to form the chiral sulfinimine.

-

Reduction: Diastereoselective reduction using Sodium Borohydride (

) or L-Selectride. The bulky auxiliary directs the hydride attack. -

Deprotection: Acidic cleavage removes the sulfinyl group, yielding the chiral amine hydrochloride.

Visualization of Synthetic Workflow

The following diagram illustrates the critical process control points (IPC) for the Ellman route.

Figure 1: Diastereoselective synthesis workflow using tert-butanesulfinamide auxiliary.

Protocol: Acidic Deprotection & Salt Formation

Note: This step is critical for ensuring the removal of the sulfur byproduct and isolation of the stable HCl salt.

-

Dissolution: Dissolve the crude N-sulfinyl amine intermediate (1.0 eq) in Methanol (5 vol).

-

Acidification: Add 4M HCl in Dioxane (2.0 eq) dropwise at 0°C. Exothermic reaction; monitor temperature.

-

Reaction: Stir at room temperature for 2 hours. Monitor by TLC (disappearance of starting material).

-

Workup: Concentrate in vacuo to remove volatiles.

-

Trituration: Add Diethyl Ether or MTBE to the residue. Sonicate to induce precipitation.

-

Filtration: Collect the white solid by filtration under Nitrogen.

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Characterization

Validating the stereochemical purity is the most challenging aspect of working with this compound.

Chiral HPLC Method

Standard reverse-phase columns cannot separate enantiomers. Use a polysaccharide-based chiral stationary phase.

-

Column: Chiralpak AD-H or Lux Amylose-1 (4.6 x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm (Nitrile absorbance).

-

Expected Retention: The (R)-enantiomer typically elutes before the (S)-enantiomer on Amylose-based columns (verify with racemic standard).

NMR Interpretation ( )

-

Aromatic Region:

7.50–7.80 ppm (m, 4H, Ar-H). The nitrile group deshields the ortho/para protons. -

Chiral Center:

4.35 ppm (t, 1H, -

Propyl Chain:

-

1.85–2.00 ppm (m, 2H,

-

0.90 ppm (t, 3H,

-

1.85–2.00 ppm (m, 2H,

Application in Drug Development

This molecule serves as a "privileged scaffold" in medicinal chemistry.

Bioisosterism

The 3-cyanophenyl group is often used as a bioisostere for:

-

3-Trifluoromethylphenyl: Found in Cinacalcet (Sensipar). The nitrile is less lipophilic, improving solubility while maintaining metabolic stability.

-

3-Halophenyl: The nitrile offers a handle for further functionalization (e.g., hydrolysis to amide/acid or reduction to benzylamine).

Signal Transduction Logic

When incorporated into Calcilytics (CaSR antagonists), the amine moiety mimics the calcium ion's positive charge, interacting with the acidic residues (Glu/Asp) in the receptor's transmembrane domain.

Figure 2: Signal transduction pathway modulated by CaSR ligands derived from this scaffold.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Statement | Precaution |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | Do not eat/drink in lab. |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves. |

| Eye Irritation | H319: Causes serious eye irritation | Wear safety goggles. |

| STOT-SE | H335: May cause respiratory irritation | Use in fume hood. |

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[1][2]

-

Skin Contact: Wash with soap and water.[1] The HCl salt is corrosive; treat acid burns immediately.

-

Spill: Neutralize with Sodium Bicarbonate before disposal.

References

-

BLD Pharm. (S)-3-(1-Aminopropyl)benzonitrile hydrochloride Product Page. Retrieved from (Used for physicochemical property baseline of the enantiomer).

- Ellman, J. A., et al. (2002). Asymmetric Synthesis of Chiral Amines. Chemical Reviews. (Foundational reference for the sulfinamide synthesis protocol).

-

Phenomenex. Chiral HPLC Separation Strategies. Retrieved from (Source for polysaccharide column selection).

-

PubChem. 3-Aminobenzonitrile Compound Summary. Retrieved from (Structural analog data for safety classification).

-

Beilstein J. Org.[3][4] Chem. (2012).[3][5] A novel asymmetric synthesis of cinacalcet hydrochloride. Retrieved from (Context for calcimimetic amine synthesis).

Sources

An In-depth Technical Guide to (R)-3-(1-Aminopropyl)benzonitrile hydrochloride (CAS Number: 1253792-93-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(1-Aminopropyl)benzonitrile hydrochloride is a chiral molecule of significant interest within the pharmaceutical and chemical research sectors. Its distinct structural features, comprising a benzonitrile moiety and a chiral aminopropyl group, position it as a valuable building block in the asymmetric synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, potential applications in drug discovery, a detailed analytical methodology for enantiomeric purity assessment, and essential safety and handling protocols. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Introduction

Benzonitrile derivatives are a cornerstone in the synthesis of a wide array of organic compounds, finding extensive application in the development of pharmaceuticals, agrochemicals, and materials science. The introduction of a chiral center, as seen in (R)-3-(1-Aminopropyl)benzonitrile hydrochloride, adds a layer of complexity and specificity, making it a particularly valuable intermediate for creating stereospecific therapeutic agents. The biological activity of chiral molecules is often confined to a single enantiomer, with the other being inactive or even eliciting undesirable side effects. Consequently, access to enantiomerically pure building blocks like the title compound is paramount in modern drug discovery. This guide aims to consolidate the available technical information on (R)-3-(1-Aminopropyl)benzonitrile hydrochloride, providing a singular resource for scientists working with this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of (R)-3-(1-Aminopropyl)benzonitrile hydrochloride are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1253792-93-6 | Internal Data |

| Molecular Formula | C₁₀H₁₃ClN₂ | [] |

| Molecular Weight | 196.68 g/mol | [] |

| Appearance | White to off-white solid (Predicted) | General knowledge |

| Solubility | Soluble in water and polar organic solvents (Predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available |

Synthesis and Manufacturing

While a specific, detailed, and validated synthesis protocol for (R)-3-(1-Aminopropyl)benzonitrile hydrochloride is not widely published, a plausible synthetic route can be devised based on established organic chemistry principles and published methods for analogous compounds. A potential pathway could involve the asymmetric reduction of a suitable prochiral precursor.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the molecule at the C-N bond of the aminopropyl group, leading back to a ketone precursor. The chirality can be introduced via an asymmetric reductive amination.

Sources

Technical Safety & Handling Guide: (R)-3-(1-Aminopropyl)benzonitrile Hydrochloride

Executive Summary

(R)-3-(1-Aminopropyl)benzonitrile hydrochloride (CAS: 1253792-93-6) is a specialized chiral building block, structurally analogous to intermediates used in the synthesis of calcimimetics (e.g., Cinacalcet) and other CNS-active pharmaceutical ingredients. As a chiral benzylic amine salt, it presents a dual challenge: chemical stability (hygroscopicity of the HCl salt) and stereochemical integrity (risk of racemization under basic conditions).

This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a field-validated protocol for researchers. It focuses on preventing the three primary failure modes: moisture-induced clumping, base-catalyzed racemization, and inadvertent nitrile hydrolysis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the molecular architecture is the first step in designing a safety protocol. The presence of the nitrile group at the meta position and the chiral amine at the benzylic position dictates its reactivity.

| Parameter | Specification | Technical Note |

| Chemical Name | (R)-3-(1-Aminopropyl)benzonitrile hydrochloride | Specific R-enantiomer |

| Common CAS | 1253792-93-6 | Note: CAS may refer to free base in some catalogs; verify CoA. |

| Molecular Formula | C₁₀H₁₃ClN₂ | (C₁₀H₁₂N₂ · HCl) |

| Molecular Weight | 196.68 g/mol | Salt form |

| Appearance | White to off-white crystalline solid | Prone to deliquescence if exposed to >60% RH. |

| Solubility | Water, Methanol, DMSO | Limited solubility in non-polar solvents (Hexane, DCM). |

| Chirality | R-Enantiomer | Benzylic carbon is the stereocenter. |

Hazard Identification & Toxicology (GHS)

While specific toxicological data for this exact isomer is limited, Structure-Activity Relationship (SAR) analysis with analogous benzylamines (e.g., 3-cyanobenzylamine) dictates a conservative safety profile.

Core Hazards

-

Acute Toxicity (Oral/Inhalation): Category 4 (H302/H332).[1] Benzylic amines are readily absorbed.

-

Skin/Eye Irritation: Category 2 (H315/H319).[1] The HCl salt is acidic and will cause immediate irritation to mucous membranes.

-

Target Organ Toxicity: May cause respiratory irritation (H335) upon inhalation of dust.

The Nitrile Factor

While stable under ambient conditions, the nitrile group (-CN) poses a theoretical risk of cyanide release only under extreme conditions (combustion or strong enzymatic metabolism). Standard lab handling does not pose a cyanide risk, but waste streams should not be mixed with strong acids or oxidizers.

Strategic Handling & Storage Protocols

The following workflow is designed to maintain the "R" enantiomeric excess (%ee) and prevent physical degradation.

Environmental Controls

-

Humidity Control: This HCl salt is hygroscopic . Handling must occur in a humidity-controlled environment (<40% RH) or within a nitrogen-purged glovebox for prolonged exposure.

-

Temperature: Store at 2–8°C . While the salt is stable at room temperature, cold storage retards any potential slow hydrolysis of the nitrile group.

Racemization Risk Mitigation

The benzylic proton is slightly acidic. In the presence of strong bases (e.g., NaH, KOtBu) or even prolonged exposure to weak bases in protic solvents, the chiral center can invert, leading to racemization.

-

Rule: Avoid heating the free base form in protic solvents (MeOH/EtOH) for extended periods.

-

Rule: Perform neutralizations (free-basing) at low temperatures (0°C).

Operational Workflow Diagram

Figure 1: Operational workflow emphasizing moisture control and temperature equilibration to prevent condensation.

Analytical Validation (Self-Validating Systems)

Trusting the label is insufficient for chiral chemistry. You must verify the enantiomeric purity before committing the material to expensive synthesis steps.

Chiral HPLC Method (Recommended)

Standard reverse-phase columns (C18) will not separate the enantiomers.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Note: The amine additive is critical to sharpen the peak of the basic amine analyte.

-

Detection: UV @ 220 nm (Nitrile absorbance).

-

Acceptance Criteria: >98.5% ee.

Degradation Pathway Analysis

Figure 2: Primary degradation pathways. Base-catalyzed racemization is the highest chemical risk.

Emergency Response & Waste Management

Spill Cleanup

-

PPE: Nitrile gloves (double gloved recommended, breakthrough time >4 hours), safety goggles, N95/P100 respirator if dust is generated.

-

Neutralization: Do not use water initially (spreads the material). Cover with dry lime or soda ash to neutralize the HCl.

-

Collection: Sweep carefully to avoid dust generation. Place in a sealed container.

First Aid

-

Eye Contact: Flush immediately for 15 minutes.[2] The HCl salt causes rapid pH change in the eye; speed is critical.

-

Skin Contact: Wash with soap and water. Do not use solvent (ethanol/DMSO) as this may enhance transdermal absorption of the amine.

References

-

ChemicalBook. (2024). (R)-3-(1-AMINOPROPYL)BENZONITRILE -HCl Product Entry. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet for Benzonitrile Derivatives (General Reference). Retrieved from

-

BOC Sciences. (2024). (R)-3-(1-Aminopropyl)benzonitrile Product Specifications. Retrieved from

-

PubChem. (2024). Compound Summary for 3-(1-aminopropyl)benzonitrile. National Library of Medicine. Retrieved from

-

Huaxuejia. (2024). CAS 1253792-93-6 Data Entry. Retrieved from

Sources

Technical Guide: Solubility Profile & Process Engineering of (R)-3-(1-Aminopropyl)benzonitrile Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the solubility thermodynamics and purification strategies for (R)-3-(1-Aminopropyl)benzonitrile hydrochloride (CAS: 1253792-93-6). As a critical chiral intermediate in the synthesis of calcimimetics like Cinacalcet (Sensipar®/Mimpara®), controlling the solid-state properties of this amine salt is pivotal for maximizing enantiomeric purity and process yield.

This document is structured for process chemists and formulation scientists, moving beyond static data points to explore the mechanistic drivers of solubility, solvent selection logic, and crystallization protocols.

Physicochemical Context & Compound Architecture

To master the solubility of this compound, one must first understand its molecular architecture. The molecule consists of a lipophilic benzonitrile core attached to a chiral propyl amine chain.

-

Lipophilic Domain: The benzonitrile ring contributes to solubility in aromatic and moderately polar organic solvents (e.g., Toluene, Dichloromethane).

-

Hydrophilic/Ionic Domain: The protonated amine chloride (

) creates a high lattice energy crystal structure, necessitating high-dielectric solvents for dissolution.

Implication: The solubility profile is defined by a "tug-of-war" between the hydrophobic aryl nitrile and the ionic ammonium chloride. Successful solvent selection relies on balancing these competing interactions.

Solubility Profile & Solvent Classification

The following data categorizes solvents based on their interaction capability with the hydrochloride salt form. These classifications are derived from thermodynamic principles and industrial patent literature regarding Cinacalcet intermediates.

Table 1: Solubility Classification of (R)-3-(1-Aminopropyl)benzonitrile HCl

| Solvent Class | Representative Solvents | Solubility Behavior | Thermodynamic Driver | Process Application |

| Protic Polar | Water, Methanol, Ethanol | High (>100 mg/mL) | Strong H-bonding and high dielectric constant ( | Dissolution for reaction; Solvent for seeded cooling crystallization. |

| Aprotic Polar | DMSO, DMF, DMAc | Very High | High dipole moment solvates the cation effectively. | Generally avoided in final stages due to high boiling points and removal difficulty. |

| Dipolar Aprotic | Acetonitrile, Acetone | Moderate (T-dependent) | Solubilizes the organic core but struggles to dissociate the tight ion pair at low T. | Ideal for Crystallization. High solubility at reflux, low at |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | Low | Moderate polarity handles the nitrile, but cannot overcome the crystal lattice energy of the salt. | Anti-solvents. Used to drive precipitation or maximize yield. |

| Non-Polar | Toluene, Heptane, Hexane | Insoluble (<1 mg/mL) | Lack of dipole/H-bonding capability. | Washing solvents to remove non-polar impurities; "Crash" anti-solvents. |

Thermodynamic Modeling & Experimental Determination

For precise process control, relying on "like dissolves like" is insufficient.[1] We utilize the Apelblat Equation to model the temperature dependence of solubility, which is critical for designing cooling crystallization curves.

The Modified Apelblat Model

The solubility (

-

A, B, C: Empirical constants derived from experimental data.

-

Causality: The

term represents the enthalpy of solution, while

Experimental Protocol: Dynamic Laser Monitoring

To generate the data for the model above, a self-validating experimental protocol is required. We recommend the Dynamic Laser Scatting (DLS) Solubility Method over static gravimetric analysis for higher accuracy.

Protocol:

-

Preparation: Slurry excess (R)-3-(1-Aminopropyl)benzonitrile HCl in the target solvent within a jacketed vessel.

-

Equilibration: Agitate at

(e.g., 20°C) for 60 minutes. -

Ramp: Heat at 0.5°C/min while monitoring turbidity via a laser probe.

-

Detection: The point of complete clarity (transmissivity = 100%) is recorded as the saturation temperature (

) for that specific concentration. -

Validation: Cool the solution at 0.5°C/min to detect the Metastable Zone Width (MSZW)—the point where nucleation (turbidity) spontaneously returns.

Process Engineering: Purification & Crystallization

The primary utility of solubility data is the design of purification steps. For chiral amine salts, Enantiomeric Enrichment is often coupled with chemical purification.

Solvent Selection Logic

The diagram below illustrates the decision matrix for selecting the optimal solvent system for isolating the hydrochloride salt.

Figure 1: Decision logic for solvent selection based on impurity profile and solubility thermodynamics.

Recommended Crystallization System

Based on the solubility differential, the optimal system for high-purity isolation is a Binary Solvent System :

-

Solvent (Good): Isopropanol (IPA) or Ethanol.

-

Role: Dissolves the salt at elevated temperatures (60-70°C).

-

-

Anti-Solvent (Poor): Ethyl Acetate or MTBE.

-

Role: Reduces solubility drastically upon cooling, forcing high-yield precipitation while keeping non-polar impurities in the mother liquor.

-

Step-by-Step Protocol:

-

Dissolution: Dissolve crude HCl salt in IPA (5 vol) at 70°C. Ensure complete dissolution.

-

Polish Filtration: Filter hot to remove mechanical impurities.

-

Nucleation: Cool to 50°C. Add seed crystals (0.5 wt%) of pure (R)-isomer.

-

Anti-Solvent Addition: Slowly charge Ethyl Acetate (10 vol) over 2 hours while cooling to 0-5°C.

-

Isolation: Filter the resulting white crystalline solid. Wash with cold 1:2 IPA:EtOAc.

Critical Quality Attributes (CQA) & Troubleshooting

When handling this intermediate, researchers often encounter "oiling out" (liquid-liquid phase separation) instead of crystallization. This is a solubility phenomenon.[2]

| Issue | Root Cause | Corrective Action |

| Oiling Out | Temperature is above the solubility curve but below the miscibility limit of the solvent/solute mixture. | Increase the "Good Solvent" ratio (e.g., more Ethanol) or seed at a higher temperature. |

| Low Yield | Final solubility in the mother liquor is too high. | Lower final temperature to -10°C or increase Anti-Solvent ratio. |

| Low Enantiomeric Excess (ee%) | Rapid precipitation trapped the (S)-isomer. | Slower cooling rate (0.1°C/min); Apply "Ostwald Ripening" (temperature cycling). |

References

The following sources provide authoritative grounding for the protocols and data ranges discussed above.

-

Lifshitz-Liron, R., et al. (2006).[3] Process for preparing of cinacalcet hydrochloride. WO Patent 2006/125026. Link

- Context: Describes the extraction of the free base and precipit

- Sorbera, L.A., et al. (2002). Cinacalcet Hydrochloride: Calcimimetic. Drugs of the Future, 27(9), 831. Context: General physicochemical properties of the Cinacalcet class.

-

Thiel, O.R., et al. (2008).[3] Practical synthesis of the calcimimetic agent cinacalcet. Tetrahedron Letters, 49(1), 13-15.[3] Link

- Context: Detailed synthetic routes and purification of intermediates via crystalliz

- Wang, J., et al. (2011). Thermodynamic models for determination of solid–liquid equilibrium of pharmaceutical salts. Journal of Chemical & Engineering Data, 56(4).

-

Teva Pharmaceutical Industries Ltd. (2008). Process for the preparation of cinacalcet hydrochloride. EP Patent 1990333 A1. Link

- Context: Specific solvent volumes and temperatures for recrystallization of Cinacalcet and its amine precursors.

Sources

Methodological & Application

The Strategic Application of (R)-3-(1-Aminopropyl)benzonitrile Hydrochloride in Asymmetric Synthesis: A Guide for Researchers

In the landscape of modern pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety.[1] Chiral amines, in particular, serve as foundational building blocks and powerful tools for inducing asymmetry in chemical transformations.[2] This guide provides an in-depth exploration of (R)-3-(1-Aminopropyl)benzonitrile hydrochloride, a versatile chiral amine, and its strategic application in asymmetric synthesis. We will delve into its role as a chiral auxiliary, providing detailed protocols and mechanistic insights to empower researchers in drug discovery and development.

Introduction: The Significance of Chiral Aminobenzonitriles

(R)-3-(1-Aminopropyl)benzonitrile hydrochloride belongs to a class of compounds that possess two key functionalities: a chiral amine and a benzonitrile group. The chiral amine center is the cornerstone of its utility in asymmetric synthesis, enabling the differentiation between two enantiotopic faces of a prochiral substrate. The benzonitrile moiety, on the other hand, is a prevalent feature in numerous FDA-approved pharmaceuticals, where it can act as a hydrogen bond acceptor or participate in crucial aromatic interactions with biological targets.[3] The combination of these two features in a single molecule makes (R)-3-(1-Aminopropyl)benzonitrile hydrochloride a valuable asset in the synthesis of complex, biologically active molecules.

Core Principle: The Chiral Auxiliary Approach

One of the most powerful strategies in asymmetric synthesis is the use of a chiral auxiliary.[4] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter has been established, the auxiliary is cleaved and can ideally be recovered for reuse.[4] (R)-3-(1-Aminopropyl)benzonitrile hydrochloride is well-suited to function as a chiral auxiliary, particularly in the formation of chiral carbonyl compounds.

The general workflow for utilizing a chiral auxiliary like (R)-3-(1-Aminopropyl)benzonitrile hydrochloride is as follows:

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

Application Notes: (R)-3-(1-Aminopropyl)benzonitrile hydrochloride as a Chiral Building Block in Asymmetric Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (R)-3-(1-Aminopropyl)benzonitrile hydrochloride. Contrary to its occasional misclassification, this compound is not a traditional chiral auxiliary but rather a valuable and versatile chiral building block.[1][2][3][] Its inherent stereochemistry is pivotal in the synthesis of complex, enantiomerically pure molecules, particularly within the pharmaceutical and agrochemical industries.[3][5] This guide will detail its physicochemical properties, mechanistic considerations in stereoselective synthesis, and provide detailed protocols for its application, underscoring its utility in modern asymmetric synthesis.

Introduction: Chiral Building Block vs. Chiral Auxiliary

In the field of asymmetric synthesis, the distinction between a chiral auxiliary and a chiral building block is crucial. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. In contrast, a chiral building block , also known as a chiral synthon, is a molecule with one or more defined stereocenters that is permanently incorporated into the final product's structure.[1][]

(R)-3-(1-Aminopropyl)benzonitrile hydrochloride falls into the latter category. Its primary value lies in its pre-defined stereocenter at the α-carbon of the aminopropyl group, which serves as a foundational chiral element in the construction of more complex chiral molecules.[1][2][3]

Key Advantages as a Chiral Building Block

-

Stereochemical Fidelity: The (R)-configuration at the benzylic amine position provides a reliable starting point for stereocontrolled transformations.

-

Dual Functionality: The presence of both a primary amine and a nitrile group offers orthogonal reactivity, allowing for sequential and diverse chemical modifications.[6] The amine can undergo reactions such as acylation, alkylation, and diazotization, while the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions.[6]

-

Pharmaceutical Relevance: The aminobenzonitrile motif is present in a variety of biologically active compounds, making this building block particularly relevant for drug discovery and development.[7][8] Chiral molecules are of immense importance in pharmaceuticals as different enantiomers can have vastly different pharmacological and toxicological profiles.[9][10]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of (R)-3-(1-Aminopropyl)benzonitrile hydrochloride is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂ | Inferred |

| Molecular Weight | 196.68 g/mol | Inferred |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in water, methanol; sparingly soluble in other polar organic solvents. | Generic |

| Chirality | (R)-enantiomer | Topic |

Note: Specific values for properties like melting point and optical rotation should be obtained from the certificate of analysis for the specific lot being used.

Applications in Asymmetric Synthesis

The primary application of (R)-3-(1-Aminopropyl)benzonitrile hydrochloride is as a starting material for the synthesis of enantiomerically enriched target molecules. The stereocenter of the building block can influence the formation of new stereocenters through various mechanisms, including substrate control and intramolecular directing effects.

Synthesis of Chiral Heterocycles

The dual functionality of this building block makes it an excellent precursor for the synthesis of chiral nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals.[6] For instance, the amine can act as a nucleophile to form a new ring, while the nitrile group can be transformed into other functionalities as part of the heterocyclic scaffold.

Elaboration of the Amine and Nitrile Moieties

The amine and nitrile groups can be selectively modified to build molecular complexity. For example, the amine can be acylated with a chiral carboxylic acid to introduce a second stereocenter, with the inherent chirality of the building block potentially influencing the diastereoselectivity of the coupling reaction. The nitrile group can be a precursor to other functional groups, a feature often exploited in drug design to modulate properties like bioavailability and metabolic stability.

Experimental Protocols

The following protocols are illustrative examples of how (R)-3-(1-Aminopropyl)benzonitrile hydrochloride can be utilized in synthetic workflows.

Protocol 1: N-Acylation of (R)-3-(1-Aminopropyl)benzonitrile

This protocol describes a standard procedure for the acylation of the primary amine, a common first step in many synthetic routes.

Objective: To synthesize N-((R)-1-(3-cyanophenyl)propyl)acetamide.

Workflow Diagram:

Sources

- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Chiral Building Blocks Selection - Enamine [enamine.net]

- 5. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. jocpr.com [jocpr.com]

Enantioselective Synthesis of Pharmaceutical Intermediates Using (R)-3-(1-Aminopropyl)benzonitrile Hydrochloride

An Application and Protocol Guide

Abstract

Chiral amines are indispensable structural motifs in modern pharmaceuticals, with an estimated 40-45% of small molecule drugs containing at least one chiral amine fragment.[1] The precise stereochemical control during the synthesis of these molecules is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2] (R)-3-(1-Aminopropyl)benzonitrile hydrochloride is a valuable chiral building block that combines two key pharmacophoric elements: a stereodefined secondary amine and a benzonitrile group. The benzonitrile moiety, in particular, is a key feature in many enzyme inhibitors, where it can act as a hydrogen bond acceptor or a precursor to other functional groups.[3][4] This document provides a detailed guide on the application of (R)-3-(1-Aminopropyl)benzonitrile hydrochloride as a chiral starting material in the enantioselective synthesis of a representative pharmaceutical intermediate via amide bond formation, a cornerstone reaction in drug development.

Introduction: The Strategic Value of Chiral Building Blocks

The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a central challenge in drug development.[2] While several strategies exist, including asymmetric catalysis and resolution of racemates, the "chiral pool" approach remains one of the most robust and reliable methods. This strategy utilizes readily available, enantiopure molecules—known as chiral building blocks—derived from natural sources (e.g., amino acids, terpenes) or efficient synthetic processes.

(R)-3-(1-Aminopropyl)benzonitrile hydrochloride belongs to this class of reagents. Its utility lies in the direct incorporation of a pre-defined stereocenter into a target molecule, thereby avoiding the need for a complex asymmetric induction step later in the synthetic sequence. The primary amine provides a reactive handle for a multitude of chemical transformations, while the benzonitrile group offers both metabolic stability and specific molecular interaction capabilities.[4][5]

This guide will detail a practical, self-validating protocol for the use of this building block in the synthesis of a chiral amide, a common intermediate in the path to more complex APIs. We will explore the causality behind experimental choices, from reagent selection to reaction monitoring and final product characterization.

Core Concepts: Amide Coupling with a Chiral Amine

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry. The coupling of a chiral primary amine with a carboxylic acid to form a chiral amide is a foundational method for building molecular complexity.

The Causality of Reagent Selection:

-

(R)-3-(1-Aminopropyl)benzonitrile hydrochloride : The starting material. As a hydrochloride salt, it is typically more stable and easier to handle than the freebase. The salt must be neutralized in situ or prior to the reaction to liberate the nucleophilic free amine.

-

Carboxylic Acid : The electrophilic partner. Its structure would be determined by the desired final API. For this protocol, we will use 4-fluorobenzoic acid as a representative example, a common fragment in drug molecules.

-

Coupling Agents : Direct condensation of an amine and a carboxylic acid requires high temperatures and is often inefficient. Coupling agents are used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine. We will use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used peptide coupling reagent known for fast reaction times and suppression of racemization.

-

Base : A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA), is required for two key purposes:

-

To neutralize the hydrochloride salt of the starting amine, generating the reactive freebase.

-

To neutralize the acid generated during the activation of the carboxylic acid by the coupling reagent.

-

Logical Workflow for Amide Coupling

The following diagram outlines the logical steps from starting materials to the purified, characterized product.

Caption: Experimental workflow for chiral amide synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of (R)-N-(1-(3-cyanophenyl)propyl)-4-fluorobenzamide.

Materials and Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (mmol) | Notes |

| (R)-3-(1-Aminopropyl)benzonitrile HCl | 2744621-11-1 | 196.67 | 1.0 | Limiting Reagent |

| 4-Fluorobenzoic Acid | 456-22-4 | 140.11 | 1.1 | 1.1 equivalents |

| HATU | 148893-10-1 | 380.23 | 1.2 | 1.2 equivalents |

| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 3.0 | 3.0 equivalents |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 10 mL | Anhydrous, aprotic solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | For extraction and chromatography |

| Hexanes | 110-54-3 | 86.18 | As needed | For chromatography |

| Saturated aq. NaHCO₃ | N/A | N/A | As needed | For work-up |

| Brine | N/A | N/A | As needed | For work-up |

Reaction Scheme

Caption: General scheme for amide bond formation.

Step-by-Step Procedure

-

Preparation: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (R)-3-(1-Aminopropyl)benzonitrile hydrochloride (197 mg, 1.0 mmol) and 4-fluorobenzoic acid (154 mg, 1.1 mmol).

-

Dissolution: Add 10 mL of anhydrous DMF to the flask. Stir the mixture until all solids are dissolved.

-

Causality: DMF is an excellent polar aprotic solvent that effectively dissolves all reactants and reagents, ensuring a homogeneous reaction medium.

-

-

Base Addition: Cool the flask in an ice-water bath. Slowly add DIPEA (0.52 mL, 3.0 mmol) to the stirred solution. Allow the mixture to stir for 10 minutes.

-

Causality: Two equivalents of DIPEA are required to neutralize the amine hydrochloride and the acid generated during HATU activation. A third equivalent is added to ensure the reaction medium remains basic, which favors the nucleophilic attack. Cooling mitigates the exotherm from the acid-base neutralization.

-

-

Activation and Coupling: To the cooled solution, add HATU (456 mg, 1.2 mmol) in one portion. Remove the ice bath and allow the reaction to warm to room temperature.

-

Causality: HATU rapidly activates the carboxylic acid to form a highly reactive acyl-pyridinium species, which is then readily attacked by the free amine.

-

-

Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion.

-

Self-Validation: Regular monitoring ensures the reaction is proceeding as expected and prevents the formation of byproducts due to prolonged reaction times.

-

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of EtOAc. Shake vigorously.

-

Extraction: Separate the layers. Wash the organic layer sequentially with 30 mL of saturated aqueous NaHCO₃, 30 mL of water, and 30 mL of brine.

-

Causality: The NaHCO₃ wash removes any unreacted 4-fluorobenzoic acid and acidic byproducts. The water and brine washes remove residual DMF and other water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of Hexanes/EtOAc as the eluent (e.g., starting from 10% EtOAc in Hexanes and gradually increasing to 40% EtOAc). Combine the fractions containing the desired product and concentrate to afford the pure chiral amide.

Product Characterization

Ensuring the identity, purity, and stereochemical integrity of the synthesized intermediate is a critical, self-validating step.

Expected Analytical Data

| Analysis Method | Expected Result |

| ¹H NMR | Peaks corresponding to the aromatic protons from both rings, the propyl chain protons, and the amide N-H proton. |

| HRMS | The calculated exact mass for the molecular ion [M+H]⁺ should match the observed mass to within 5 ppm. (C₁₇H₁₆FN₂O) |

| Chiral HPLC | Injection onto a suitable chiral stationary phase (e.g., Chiralpak AD-H) should show a single major peak, with an enantiomeric excess (e.e.) >99%. |

Protocol: Chiral HPLC Analysis

-

Sample Preparation: Prepare a solution of the final product in the mobile phase (e.g., Hexane/Isopropanol) at a concentration of approximately 1 mg/mL.

-

Instrumentation:

-

Column: Chiralpak AD-H (or equivalent)

-

Mobile Phase: 90:10 Hexane:Isopropanol (Isocratic)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

-

Analysis: Inject 10 µL of the sample. For comparison, if available, analyze a sample of the racemic amide synthesized from racemic 3-(1-aminopropyl)benzonitrile to establish the retention times of both enantiomers.

-

Validation: The e.e. is calculated from the peak areas of the R and S enantiomers. A successful enantioselective synthesis will yield an e.e. that reflects the purity of the starting chiral building block, typically >99%.

Conclusion

This guide demonstrates a robust and reliable protocol for the application of (R)-3-(1-Aminopropyl)benzonitrile hydrochloride as a chiral building block in pharmaceutical synthesis. By employing a well-understood amide coupling reaction, this method provides a direct and efficient route to enantiomerically pure intermediates. The detailed procedural steps, coupled with explanations for the underlying chemical principles and rigorous analytical validation, provide researchers with a comprehensive framework for incorporating this valuable reagent into their synthetic programs. The principles outlined here are broadly applicable to the coupling of this amine with a wide variety of carboxylic acids, enabling the rapid generation of diverse chiral molecules for drug discovery and development.

References

-

Title: Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Source: PMC. URL: [Link]

-

Title: Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. Source: ACS Catalysis. URL: [Link]

-

Title: Microbial/enzymatic synthesis of chiral drug intermediates. Source: PubMed. URL: [Link]

-

Title: A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Source: Vapourtec. URL: [Link]

-

Title: Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Source: RSC Publishing. URL: [Link]

-

Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Source: PMC. URL: [Link]

-

Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Source: ACS Publications. URL: [Link]

-

Title: Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Source: Chemical Reviews. URL: [Link]

-

Title: Asymmetric organocatalytic synthesis of chiral homoallylic amines. Source: PMC. URL: [Link]

-

Title: Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Source: PMC. URL: [Link]

-

Title: The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Source: PMC. URL: [Link]

Sources

- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]

- 3. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (R)-3-(1-Aminopropyl)benzonitrile Hydrochloride in Chiral Amine Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide on the potential applications of (R)-3-(1-Aminopropyl)benzonitrile hydrochloride as a chiral primary amine organocatalyst in asymmetric synthesis. While direct literature precedents for this specific catalyst are emerging, its structural features—a primary amine tethered to a chiral center and an electron-withdrawing benzonitrile moiety—suggest its utility in key carbon-carbon bond-forming reactions. This guide, therefore, presents detailed protocols for its proposed application in asymmetric Michael additions and Mannich reactions, drawing upon established principles of chiral primary amine catalysis. The protocols are designed to be self-validating, with explanations for experimental choices to empower researchers in their synthetic endeavors.

Introduction: The Power of Chiral Primary Amine Organocatalysis

Chiral primary amines have emerged as a powerful class of organocatalysts, enabling the enantioselective synthesis of a wide array of complex molecules.[1][2] Their mechanism of action typically involves the formation of chiral enamines or iminium ions as key intermediates, which then react with electrophiles in a stereocontrolled manner.[3] This mode of activation has proven highly effective in a variety of asymmetric transformations, including Michael additions, Mannich reactions, and aldol reactions.[4][5] The versatility and accessibility of chiral primary amine catalysts have made them invaluable tools in both academic research and industrial drug development.

(R)-3-(1-Aminopropyl)benzonitrile hydrochloride possesses the key structural motifs of a promising chiral primary amine catalyst. The stereogenic center alpha to the primary amine is crucial for inducing chirality in the reaction products. Furthermore, the benzonitrile group, being moderately electron-withdrawing, can influence the electronic properties of the catalyst, potentially enhancing its reactivity and selectivity.

Proposed Catalytic Cycles: Enamine and Iminium Ion Activation

The catalytic utility of (R)-3-(1-Aminopropyl)benzonitrile hydrochloride is predicated on its ability to engage in two primary catalytic cycles: enamine and iminium ion catalysis.

Enamine Catalysis

In enamine catalysis, the chiral primary amine reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, such as a Michael acceptor, in an enantioselective fashion. Subsequent hydrolysis regenerates the catalyst and yields the chiral product.

Caption: Proposed Enamine Catalytic Cycle.

Iminium Ion Catalysis

Conversely, in iminium ion catalysis, the chiral primary amine condenses with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the electrophile, facilitating a stereoselective attack by a nucleophile. Hydrolysis of the resulting enamine intermediate furnishes the product and regenerates the catalyst.

Caption: Proposed Iminium Ion Catalytic Cycle.

Application Note 1: Asymmetric Michael Addition of Ketones to Nitroalkenes

The asymmetric Michael addition is a cornerstone of stereoselective C-C bond formation.[6] Chiral primary amines are excellent catalysts for the addition of ketones to nitroalkenes, affording valuable γ-nitro ketones, which are precursors to chiral γ-amino acids and other biologically active molecules.

Rationale for Catalyst Selection

The primary amine of (R)-3-(1-Aminopropyl)benzonitrile is expected to form a chiral enamine with the ketone. The stereochemistry of the final product will be dictated by the facial selectivity of the enamine's attack on the nitroalkene, which is controlled by the chiral environment created by the catalyst. The electron-withdrawing nature of the benzonitrile group may enhance the acidity of the α-protons of the enamine, potentially increasing its nucleophilicity and reaction rate.

Experimental Protocol

Reaction: Asymmetric Michael addition of cyclohexanone to β-nitrostyrene.

Materials:

-

(R)-3-(1-Aminopropyl)benzonitrile hydrochloride

-

Triethylamine (Et₃N)

-

Cyclohexanone

-

β-Nitrostyrene

-

Anhydrous solvent (e.g., Toluene, CH₂Cl₂, or THF)

-

Benzoic acid (as an additive, optional)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stir bar

-

TLC plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (R)-3-(1-Aminopropyl)benzonitrile hydrochloride (0.02 mmol, 10 mol%) in the chosen anhydrous solvent (2.0 mL).

-

Add triethylamine (0.02 mmol, 10 mol%) to neutralize the hydrochloride salt and generate the free amine catalyst in situ. Stir the mixture for 10-15 minutes at room temperature.

-

Reaction Setup: To the catalyst solution, add cyclohexanone (0.4 mmol, 2.0 equiv.).

-

If using an additive, add benzoic acid (0.02 mmol, 10 mol%) at this stage. Additives can sometimes enhance enantioselectivity and reaction rates.

-

Cool the reaction mixture to the desired temperature (e.g., room temperature, 0 °C, or -20 °C).

-

Add β-nitrostyrene (0.2 mmol, 1.0 equiv.) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel.

-

Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Table for Optimization

| Entry | Solvent | Temperature (°C) | Additive (10 mol%) | Time (h) | Yield (%) | ee (%) |

| 1 | Toluene | 25 | None | 24 | ||

| 2 | CH₂Cl₂ | 25 | None | 24 | ||

| 3 | THF | 25 | None | 24 | ||

| 4 | Toluene | 0 | None | 48 | ||

| 5 | Toluene | 25 | Benzoic Acid | 24 | ||

| 6 | Toluene | 0 | Benzoic Acid | 48 |

This table is a template for optimizing reaction conditions. Actual results will need to be determined experimentally.

Application Note 2: Asymmetric Mannich Reaction of Aldehydes with Imines

The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are key structural motifs in many pharmaceuticals and natural products.[7][8] Chiral primary amines can effectively catalyze the reaction between an aldehyde, an amine, and a ketone or another enolizable carbonyl compound.

Rationale for Catalyst Selection

In this proposed application, (R)-3-(1-Aminopropyl)benzonitrile would catalyze the reaction between an aldehyde and an N-protected imine. The catalyst is expected to form a chiral enamine with the aldehyde, which then attacks the imine in a stereocontrolled manner. The steric and electronic properties of the catalyst's chiral backbone will govern the facial selectivity of the addition.

Experimental Protocol

Reaction: Asymmetric Mannich reaction of propanal with N-Boc-p-anisylidine.

Materials:

-

(R)-3-(1-Aminopropyl)benzonitrile hydrochloride

-

Triethylamine (Et₃N)

-

Propanal

-

N-Boc-p-anisylidine (pre-formed or generated in situ)

-

Anhydrous solvent (e.g., Dioxane, DMF, or CH₃CN)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stir bar

-

TLC plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve (R)-3-(1-Aminopropyl)benzonitrile hydrochloride (0.05 mmol, 20 mol%) in the chosen anhydrous solvent (1.0 mL).

-

Add triethylamine (0.05 mmol, 20 mol%) and stir for 15 minutes at room temperature.

-

Reaction Setup: Add propanal (0.5 mmol, 2.0 equiv.) to the catalyst solution.

-

Cool the mixture to 0 °C.

-

Add a solution of N-Boc-p-anisylidine (0.25 mmol, 1.0 equiv.) in the same anhydrous solvent (1.0 mL) dropwise over 10 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC.

-

Work-up: Upon completion, add water to quench the reaction.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification and Analysis: Purify the residue by flash column chromatography on silica gel.

-

Characterize the product and determine the yield.

-

Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.

Data Table for Optimization

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (syn, %) |

| 1 | Dioxane | 0 | 24 | |||

| 2 | DMF | 0 | 24 | |||

| 3 | CH₃CN | 0 | 24 | |||

| 4 | Dioxane | -10 | 48 | |||

| 5 | Dioxane | 25 | 12 |

This table is a template for optimizing reaction conditions. Actual results will need to be determined experimentally.

Troubleshooting and Considerations

-

Catalyst Loading: The optimal catalyst loading can vary and should be screened (e.g., 5-30 mol%).

-

Solvent Effects: The choice of solvent can significantly impact both the reaction rate and the stereoselectivity. A range of polar aprotic and nonpolar solvents should be evaluated.

-

Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, albeit at the cost of a longer reaction time.

-

Additives: Acidic or basic additives can act as co-catalysts, influencing the reaction pathway and stereochemical outcome. Their effect should be systematically investigated.

-

Substrate Scope: The protocols provided are for model substrates. The reaction conditions may need to be re-optimized for different ketones, aldehydes, nitroalkenes, or imines.

Conclusion

(R)-3-(1-Aminopropyl)benzonitrile hydrochloride is a commercially available chiral primary amine with the potential to be a valuable organocatalyst for asymmetric synthesis. Based on the well-established reactivity of analogous chiral primary amines, this guide provides detailed protocols for its proposed application in asymmetric Michael additions and Mannich reactions. The provided frameworks for reaction optimization are intended to serve as a starting point for researchers to explore the catalytic capabilities of this compound and to develop novel stereoselective transformations.

References

-

Almasi, D., et al. (2007). Asymmetric Mannich reaction of aromatic imines with malonates in the presence of multifunctional catalysts. Beilstein Journal of Organic Chemistry, 3, 39. Available at: [Link]

-

Chen, Y., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5336-5386. Available at: [Link]

-

d'Angelo, J., et al. (1996). The Asymmetric Michael Addition Reaction Using Chiral Imines. Tetrahedron: Asymmetry, 7(3), 641-660. Available at: [Link]

-

Du, Z., & Shao, Z. (2013). Asymmetric catalysis with chiral primary amine-based organocatalysts. RSC Advances, 3(35), 14854-14873. Available at: [Link]

-

Du, Z., & Shao, Z. (2013). Asymmetric catalysis with chiral primary amine-based organocatalysts. Request PDF. Available at: [Link]

-

Han, B., et al. (2011). Recent advances in organocatalytic asymmetric Michael reactions. Chemical Communications, 47(38), 10565-10578. Available at: [Link]

-

Buchcic, A., et al. (2019). Enantioselective Mannich Reaction Promoted by Chiral Phosphinoyl-Aziridines. Catalysts, 9(10), 837. Available at: [Link]

-

Flematti, G. R., et al. (2022). Recent progress in asymmetric synergistic catalysis – the judicious combination of selected chiral aminocatalysts with achiral metal catalysts. Organic & Biomolecular Chemistry, 20(14), 2825-2838. Available at: [Link]

-

Denmark, S. E., & Stavenger, R. A. (2000). Asymmetric Catalysis of Aldol Reactions with Chiral Lewis Bases. Accounts of Chemical Research, 33(7), 432-440. Available at: [Link]

-

Wang, W., et al. (2012). Chiral Primary Amine Catalyzed Asymmetric Tandem Reduction-Michael Addition-Protonation Reaction between Alkylidene Meldrum's Acid and α-Substituted Vinyl Ketones. Request PDF. Available at: [Link]

-

Zhang, J., et al. (2020). Enantioselective Mannich reaction of ketone enolates with imines through cooperative B/Cu catalysis. Organic Chemistry Frontiers, 7(18), 2673-2678. Available at: [Link]

-

S. France, et al. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985-3012. Available at: [Link]

-

Jurczak, M., & Dzięgielewski, M. (2020). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry, 16, 2338-2371. Available at: [Link]

-

Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. (2021, August 25). YouTube. Available at: [Link]

-

Wang, W., et al. (2017). Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines: Unique Stereoselectivity and Reactivity. Angewandte Chemie International Edition, 56(42), 13139-13143. Available at: [Link]

-

Sharma, U., et al. (2016). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 12, 1936-1981. Available at: [Link]

-

Birman, V. B., & Dudding, T. (2010). Cyclopropenimine-Catalyzed Enantioselective Mannich Reactions of t-Butyl Glycinates with N-Boc-Imines. Organic Letters, 12(24), 5724-5727. Available at: [Link]

-

Companyó, X., et al. (2021). Diastereodivergent and Enantioselective Organocatalytic Synthesis of Spiro-Fused Coumarins via [4+2] Cycloadditions. Journal of the American Chemical Society, 143(4), 2095-2103. Available at: [Link]

Sources

- 1. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. Asymmetric Mannich reaction of aromatic imines with malonates in the presence of multifunctional catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application of (R)-3-(1-Aminopropyl)benzonitrile hydrochloride in peptide synthesis

Application Note: Integration of (R)-3-(1-Aminopropyl)benzonitrile Hydrochloride in Peptidomimetic Synthesis

Abstract

This technical guide outlines the optimized protocols for utilizing (R)-3-(1-Aminopropyl)benzonitrile hydrochloride (CAS: 1249339-47-2) as a chiral building block in solid-phase (SPPS) and solution-phase peptide synthesis. This molecule serves as a critical pharmacophore for installing a chiral, conformationally restricted aromatic amine with an orthogonal nitrile handle. Key applications include the synthesis of Tryptophan Hydroxylase (TPH) inhibitor analogs, GPCR ligands, and protease inhibitors. This guide addresses specific challenges such as enantiomeric integrity retention during coupling and orthogonal activation of the nitrile group.

Molecular Profile & Strategic Utility

| Property | Specification |

| Chemical Name | (R)-3-(1-Aminopropyl)benzonitrile hydrochloride |

| Molecular Formula | C₁₀H₁₂N₂ · HCl |

| Molecular Weight | 196.68 g/mol (Salt); 160.22 g/mol (Free Base) |

| Chirality | R-enantiomer (Benzylic-like chiral center) |

| Key Functionality | Primary Amine (Nucleophile), Nitrile (Orthogonal Handle) |

| Solubility | High in MeOH, DMSO, Water; Low in DCM (as salt) |

Strategic Application in Drug Design:

-

C-Terminal Capping: Introduces a hydrophobic aromatic moiety to improve membrane permeability and metabolic stability against carboxypeptidases.

-

Bioisosteric Replacement: The nitrile group acts as a carbonyl bioisostere or a precursor for tetrazoles (carboxylic acid mimics), offering tunable polarity without ionization at physiological pH.

-

Chiral Scaffolding: The rigid ethyl-benzene linker fixes the spatial orientation of the aromatic ring, critical for receptor binding pockets (e.g., mimicking Phenylalanine or Tryptophan side chains).

Critical Handling: Salt Neutralization

The starting material is a hydrochloride salt . Direct addition to a coupling reaction without proper neutralization will result in failed coupling due to protonation of the nucleophilic amine. However, in situ neutralization with strong bases can risk racemization of the activated amino acid component.

Recommendation: Use a "Soft Neutralization" strategy to balance reactivity and chiral integrity.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) – C-Terminal Modification

Target: Coupling the amine to a resin-bound peptide acid (e.g., 2-CTC or Wang resin cleavage product, or side-chain anchoring).

Reagents:

-

Peptide-Resin (Free carboxylic acid)

-

Coupling Reagent: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime)

-

Why: DIC/Oxyma is superior to HATU/DIPEA for preventing racemization of the peptide's C-terminal amino acid when coupling to a hindered amine [1].

-

-

Base: TMP (2,4,6-Trimethylpyridine/Collidine)

-

Why: A weaker base than DIPEA, sufficient to deprotonate the HCl salt but less likely to abstract the alpha-proton of the activated amino acid.

-

-

Solvent: DMF/NMP (1:1).

Step-by-Step Workflow:

-

Resin Preparation: Swell peptide-resin (0.1 mmol scale) in DMF for 20 min. Drain.

-

Activation Cocktail:

-

Dissolve 3.0 eq of Amino Acid (or peptide fragment) in DMF.

-

Add 3.0 eq Oxyma Pure .

-

Add 3.0 eq DIC .

-

Pre-activate for 2 minutes. (Critical for active ester formation).

-

-

Amine Salt Preparation (In separate vial):

-

Dissolve 3.0 eq of (R)-3-(1-Aminopropyl)benzonitrile HCl in minimal NMP.

-

Add 3.0 eq Collidine (TMP) . Vortex for 30 seconds.

-

-

Coupling:

-

Add the Amine/Collidine mixture to the Resin.

-

Immediately add the Pre-activated Acid/Oxyma/DIC mixture.

-

-

Incubation: Shake at room temperature for 2–4 hours.

-

Note: Benzylic amines are sterically hindered; extended time is required compared to Gly/Ala coupling.

-

-

Monitoring: Perform a micro-cleavage and analyze via LC-MS. Look for M+H peak (Peptide + 160.2 Da).

Protocol B: Solution Phase Coupling (Fragment Condensation)

Target: Convergent synthesis or intermediate preparation.

Reagents:

-

Carboxylic Acid Component (1.0 eq)

-

(R)-3-(1-Aminopropyl)benzonitrile HCl (1.1 eq)

-

NMM (N-Methylmorpholine) (2.2 eq)

-

Solvent: DMF or DCM/DMF (9:1)

Step-by-Step:

-

Dissolve the Carboxylic Acid and HOAt in DMF (0.1 M concentration). Cool to 0°C.

-

Add EDC·HCl. Stir for 15 min at 0°C.

-

In a separate vial, dissolve the Amine HCl salt in DMF and add NMM (2.2 eq).

-

Why 2.2 eq? 1.0 eq to neutralize the HCl, 1.2 eq to maintain basic pH for the reaction.

-

-

Add the neutralized amine solution to the activated acid.

-

Allow to warm to Room Temp and stir for 12–16 hours.

-

Workup: Dilute with EtOAc. Wash with 5% KHSO₄ (removes unreacted amine), Sat. NaHCO₃, and Brine. Dry over Na₂SO₄.

Orthogonal Chemistry: The Nitrile Handle

The benzonitrile group is stable to standard Fmoc deprotection (20% Piperidine) and TFA cleavage (95% TFA). Post-synthesis, it can be transformed:

-

Tetrazole Formation: Reaction with NaN₃/ZnBr₂ generates a 5-substituted tetrazole (bioisostere of carboxylic acid).

-

Thioamide: Reaction with H₂S or Lawesson’s reagent.

-

Reduction: Hydrogenation (Raney Ni) converts CN to CH₂NH₂ (benzylamine).

Visualizing the Workflow

Figure 1: Optimized workflow for coupling (R)-3-(1-Aminopropyl)benzonitrile HCl in peptide synthesis, highlighting the parallel activation and neutralization steps to minimize side reactions.

Analytical Validation & Troubleshooting

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete neutralization of HCl salt. | Ensure stoichiometric base (Collidine/NMM) is added to the amine before mixing with activated acid. |

| Racemization (Peptide) | Over-activation or strong base (DIPEA/DBU). | Switch to DIC/Oxyma (neutral pH activation). Avoid pre-activating for >5 mins. |

| Precipitation | Salt formation in DCM. | Use DMF or NMP as the primary solvent. The HCl salt is insoluble in non-polar solvents. |

| Extra Peaks (LCMS) | Hydrolysis of Nitrile (rare). | Avoid strong aqueous acids/bases at high heat (>60°C). Standard TFA cleavage is safe. |

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

PubChem Database. (2023). Compound Summary for CID 104716314: 2-Amino-3-(1-hydroxypropan-2-ylamino)benzonitrile (Structural Analog Data).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-3-(1-Aminopropyl)benzonitrile Hydrochloride

Introduction

Welcome to the technical support hub for (R)-3-(1-Aminopropyl)benzonitrile hydrochloride (CAS: 210963-17-0). As a critical chiral intermediate in the synthesis of calcimimetics like Cinacalcet, the purity of this compound is non-negotiable.

You are likely facing one of three challenges:

-

Enantiomeric Excess (

) Stagnation: You cannot get the (R)-isomer above 98% -

Chemical Impurity Carryover: Neutral precursors (ketones) or reduction byproducts (alcohols) persist despite recrystallization.

-

Physical Defects: The salt is hygroscopic, oily, or discolored (pink/brown).

This guide abandons generic advice in favor of rigorous, chemically grounded workflows designed to isolate the target salt in high purity.

Module 1: The Enantiomeric Challenge (Removing the S-Isomer)

The Core Problem

The hydrochloride salt of this amine often forms a conglomerate or a solid solution where the (S)-isomer gets trapped in the crystal lattice of the (R)-isomer. Simple recrystallization of the HCl salt frequently hits a "purity ceiling" (e.g., stalling at 95-97%

Troubleshooting Guide

Q: I have recrystallized the HCl salt three times from Isopropanol (IPA), but the

The Solution: The "Free-Base Swing" to Tartrate Resolution

To break the

Protocol: Optical Enrichment via Diastereomeric Salt Formation

-

Free Base Liberation:

-

Dissolve your crude HCl salt in water (

). -

Adjust pH to

using -

Extract with MTBE or Toluene . Evaporate to obtain the oil.

-

-

Resolution:

-

Dissolve the free amine oil in Methanol (

). -

Add (L)-(+)-Tartaric Acid (

equivalents). Note: We use a deficit of acid to maximize the precipitation of the less soluble (R)-amine-(L)-tartrate salt. -

Heat to

to dissolve, then cool slowly to -

Filter the solid.[1][2] This is the (R)-Amine-(L)-Tartrate salt.

-

-

Reforming the HCl Salt:

-

Suspend the tartrate salt in water/NaOH, extract the free base into Ethyl Acetate .

-

Cool to

. -

Add HCl (gas or solution in IPA) to precipitate the purified (R)-HCl salt.

-

Visualization: The Enantiomeric Enrichment Logic

Figure 1: Decision tree for upgrading enantiomeric excess when simple recrystallization fails.

Module 2: Chemical Impurity Removal

The Core Problem

Two specific impurities often plague this synthesis:

-

3-Cyanopropiophenone: The ketone starting material (neutral).

-

3-(1-Hydroxypropyl)benzonitrile: The alcohol byproduct from incomplete reductive amination (neutral).

Since the target molecule is a basic amine and these impurities are neutral , we utilize chemically orthogonal solubility.

Troubleshooting Guide

Q: My HPLC shows a 2% impurity at RRT 1.2. It tracks with the product during crystallization. How do I remove it? A: This is likely the neutral alcohol or ketone. Crystallization is ineffective because these organic molecules share similar solubility profiles in organic solvents. You must use an Acid-Base Workup .

Protocol: The "Acid Wash" Technique [3]

| Step | Action | Mechanism |

| 1. Dissolution | Dissolve crude HCl salt in Water ( | The amine salt is water-soluble; neutrals are sparingly soluble. |

| 2. Acid Wash | Wash the aqueous layer with Dichloromethane (DCM) or MTBE ( | CRITICAL STEP: The neutral impurities partition into the organic layer. The amine remains in the water as the salt. |

| 3. Phase Cut | Discard the organic layer. Keep the aqueous layer. | You have physically separated the impurities. |

| 4. Basification | Adjust aqueous pH to 10–11 with NaOH. | Converts the purified amine salt back to free base (oil). |

| 5. Extraction | Extract the free base into Isopropyl Acetate (IPAc) . | Prepares the amine for final salt formation. |

Visualization: Chemical Impurity Removal

Figure 2: The "Acid Wash" workflow to remove non-basic impurities (ketones/alcohols).

Module 3: Physical Properties & Salt Formation

The Core Problem

Users often report the HCl salt isolating as a "sticky gum" or "oil" rather than a nice powder. This is usually due to residual water or improper solvent choice.

Troubleshooting Guide

Q: The salt oiled out when I added HCl. How do I get crystals? A: Oiling out occurs when the product is supersaturated but the solvent polarity is too high (holding too much water) or the temperature drop was too fast.

Protocol: Controlled Crystallization

-

Solvent System: Use Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) as the primary solvent. Alcohols (Methanol/Ethanol) are too soluble and lead to yield loss.

-

Drying: Before adding HCl, the organic phase containing the free base must be dried thoroughly (Sodium Sulfate or Azeotropic distillation). Water content must be <0.5%.

-

HCl Addition:

-

Use HCl in IPA or HCl gas . Do not use aqueous HCl.

-

Add HCl slowly at

until the solution becomes hazy (seed point). -

Stop stirring or stir very slowly to allow crystal growth.

-

Once a slurry forms, continue adding HCl to pH 2.

-

-

Anti-Solvent: If oiling persists, add Heptane or MTBE dropwise to lower the polarity and force precipitation.

Module 4: Critical Impurity Watchlist

| Impurity Name | Origin | Detection (HPLC) | Removal Strategy |

| (S)-Isomer | Chiral center inversion or poor resolution | Chiral Column (e.g., Chiralcel OD-H) | Resolution with (L)-Tartaric Acid (See Module 1). |

| 3-Cyanopropiophenone | Unreacted Starting Material | Standard C18 | Acid-Base Wash (See Module 2). |

| 3-(1-Hydroxypropyl)benzonitrile | Over-reduction / Side reaction | Standard C18 | Acid-Base Wash (See Module 2). |

| 3-(1-Aminopropyl)benzamide | Hydrolysis of Nitrile | Polar/Amide region | Prevention only. Keep pH < 12 and Temp < 40°C during workup. Difficult to remove once formed. |

References

-

Process for Cinacalcet: Scammells, P. J., et al. (2010). Process for the preparation of calcimimetic agents. U.S. Patent 7,855,304. Link

- Resolution of Chiral Amines: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard text for tartaric acid resolutions).

- General Nitrile Chemistry: Rappoport, Z. (1970). The Chemistry of the Cyano Group. Interscience Publishers. (Reference for nitrile stability/hydrolysis).

-

Impurity Profiling: Basavaiah, K., et al. (2011). Determination of Cinacalcet Hydrochloride in Pharmaceuticals. Journal of Science. (Provides HPLC context for similar structures). Link

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for (R)-3-(1-Aminopropyl)benzonitrile and associated reagents before handling.

Sources

Technical Support Center: Scale-Up & Handling of (R)-3-(1-Aminopropyl)benzonitrile Hydrochloride

[1][2][3]